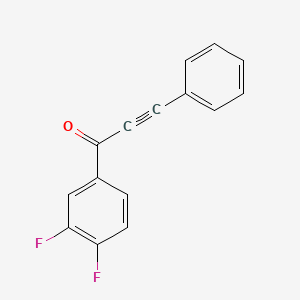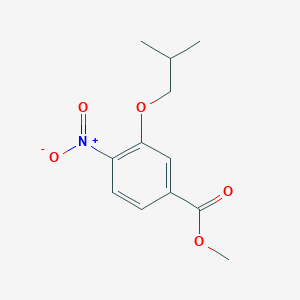
Methyl 3-isobutoxy-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-isobutoxy-4-nitrobenzoate is an organic compound with the molecular formula C12H15NO5 It consists of a benzoate core substituted with a nitro group at the 4-position and an isobutoxy group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-isobutoxy-4-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of the isobutoxy group. One common method includes the following steps:
Nitration of Methyl Benzoate: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form methyl 3-nitrobenzoate.
Introduction of Isobutoxy Group: The nitro compound is then reacted with isobutyl alcohol in the presence of a suitable catalyst to introduce the isobutoxy group at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-isobutoxy-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: Methyl 3-isobutoxy-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-isobutoxy-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-isobutoxy-4-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the isobutoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular targets, making the compound of interest in medicinal chemistry .
Comparaison Avec Des Composés Similaires
- Methyl 4-nitrobenzoate
- Methyl 3-nitrobenzoate
- Ethyl 4-nitrobenzoate
Comparison: Methyl 3-isobutoxy-4-nitrobenzoate is unique due to the presence of both the nitro and isobutoxy groups, which confer distinct chemical and physical properties. Compared to methyl 4-nitrobenzoate and methyl 3-nitrobenzoate, the isobutoxy group in this compound provides additional steric hindrance and hydrophobicity, potentially affecting its reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C12H15NO5 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
methyl 3-(2-methylpropoxy)-4-nitrobenzoate |
InChI |
InChI=1S/C12H15NO5/c1-8(2)7-18-11-6-9(12(14)17-3)4-5-10(11)13(15)16/h4-6,8H,7H2,1-3H3 |
Clé InChI |
DHKVUZCBQGOXHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B14133802.png)
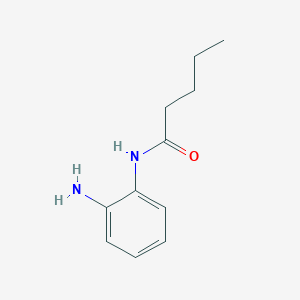
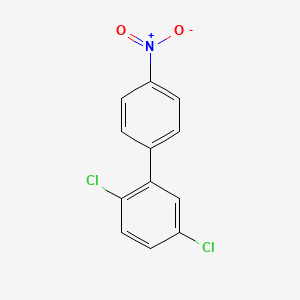
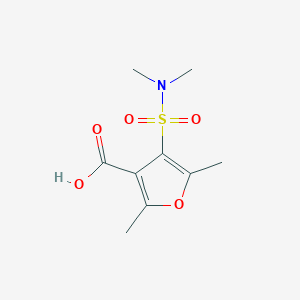
![3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B14133824.png)
![1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene](/img/structure/B14133827.png)
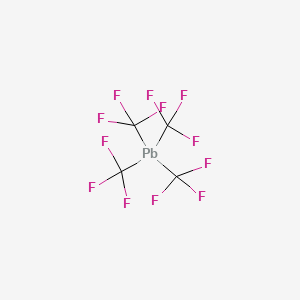
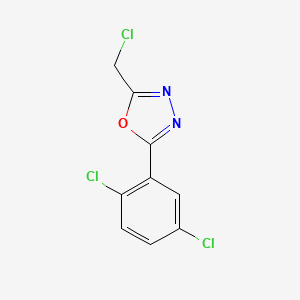
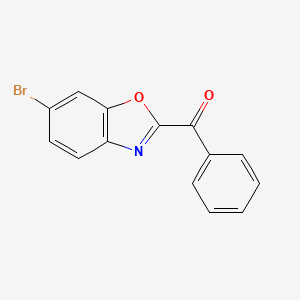
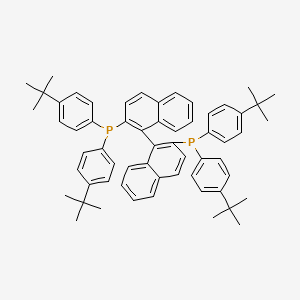
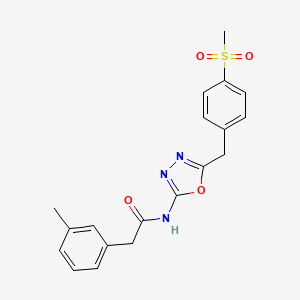
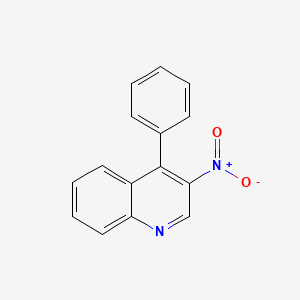
![4,4'-[(4-Methoxyphenyl)azanediyl]dibenzaldehyde](/img/structure/B14133887.png)
